

A Technical Guide to (4-Fluorophenylethynyl)trimethylsilane: Commercial Availability, Purity, and Synthesis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

	(4-
Compound Name:	<i>Fluorophenylethynyl)trimethylsilane</i>
	e

Cat. No.: B161052

[Get Quote](#)

(CAS No. 130995-12-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **(4-Fluorophenylethynyl)trimethylsilane**, a key building block in organic synthesis, particularly for the development of novel pharmaceutical compounds and functional materials. This document details its commercial availability, typical purity specifications, and a representative synthetic protocol.

Commercial Availability

(4-Fluorophenylethynyl)trimethylsilane is readily available from a variety of chemical suppliers. The typical purity offered is $\geq 95\%$, with some vendors providing higher grades. It is generally supplied as a colorless to light yellow liquid. Below is a summary of representative suppliers and their offerings.

Supplier	Product Number	Reported Purity	Available Quantities
Sigma-Aldrich	563463	97% [1]	5 mL (Note: This product may be discontinued, contact technical service) [1]
CP Lab Safety	-	min 97% [2]	5 mL [2]
Daken Chemical	-	95.0% [3]	Inquiry for bulk
LookChem	-	95%, 97%, 98%, 99% (from various suppliers) [4]	1g, 5g, 25g, etc. (from various suppliers) [4]
Santa Cruz Biotechnology	sc-277561	- (Refer to Certificate of Analysis) [5]	Inquiry

Note: Availability and product specifications are subject to change. It is recommended to contact the suppliers directly for the most current information and to request a Certificate of Analysis (CoA) for specific lot purity data.

Purity and Specifications

The purity of commercially available **(4-Fluorophenylethynyl)trimethylsilane** is typically determined by Gas Chromatography (GC) and confirmed by ¹H NMR spectroscopy. While specific impurities are not always detailed on product pages, they may include residual starting materials, solvents, or byproducts from the synthesis, such as homocoupled products.

Property	Value	Reference
Molecular Formula	C ₁₁ H ₁₃ FSi	[1] [2] [6]
Molecular Weight	192.30 g/mol	[1] [6]
Appearance	Colorless to light yellow liquid	[3]
Boiling Point	40 °C at 0.1 mmHg	[1]
Density	0.948 g/mL at 25 °C	[1]
Refractive Index	n _{20/D} 1.5090	[1]

A Certificate of Analysis (CoA) should be requested from the supplier for detailed information on the purity of a specific batch, including the analytical methods used for quality control.[\[5\]](#)

Synthesis and Purification

The most common method for the synthesis of **(4-Fluorophenylethynyl)trimethylsilane** is the Sonogashira cross-coupling reaction. This reaction involves the coupling of an aryl halide (in this case, a fluorinated aryl halide) with a terminal alkyne (trimethylsilylacetylene) in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base.

Representative Synthetic Protocol: Sonogashira Coupling

This protocol is a representative example based on general Sonogashira coupling procedures. Researchers should optimize conditions for their specific setup and scale.

Reactants:

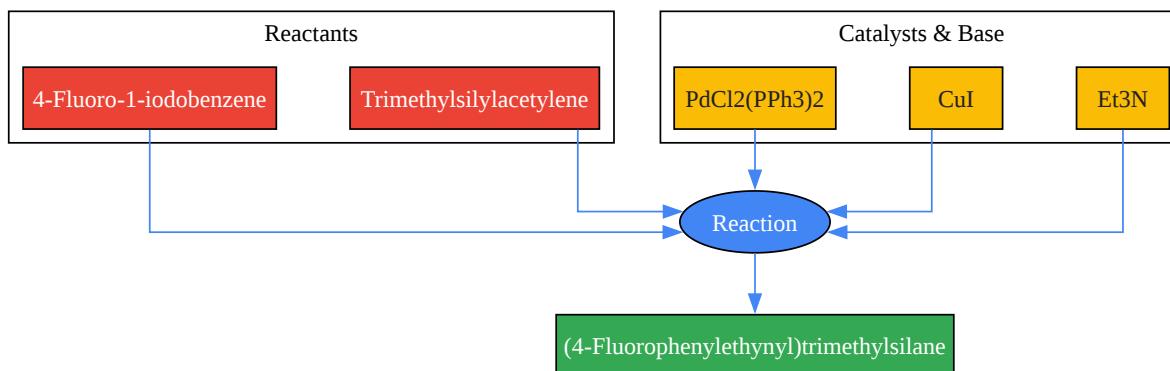
- 4-Fluoro-1-iodobenzene
- Trimethylsilylacetylene
- Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
- Copper(I) iodide (CuI)

- Triethylamine (Et_3N) or another suitable amine base
- Anhydrous solvent (e.g., tetrahydrofuran (THF) or toluene)

Procedure:

- Inert Atmosphere: To a flame-dried Schlenk flask, add 4-fluoro-1-iodobenzene, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
- Solvent and Base: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen). Add anhydrous solvent and triethylamine via syringe.
- Alkyne Addition: Add trimethylsilylacetylene dropwise to the stirred reaction mixture at room temperature.
- Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically stirred at room temperature or slightly elevated temperatures until the starting material is consumed.
- Workup: Upon completion, the reaction mixture is typically filtered to remove the amine salt precipitate. The filtrate is then concentrated under reduced pressure. The residue is redissolved in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with water or a mild aqueous acid to remove any remaining amine and salts. The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed by rotary evaporation.
- Purification: The crude product is then purified by column chromatography on silica gel using a non-polar eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate) to yield the pure **(4-Fluorophenylethynyl)trimethylsilane**.

Analytical Methods for Purity Assessment

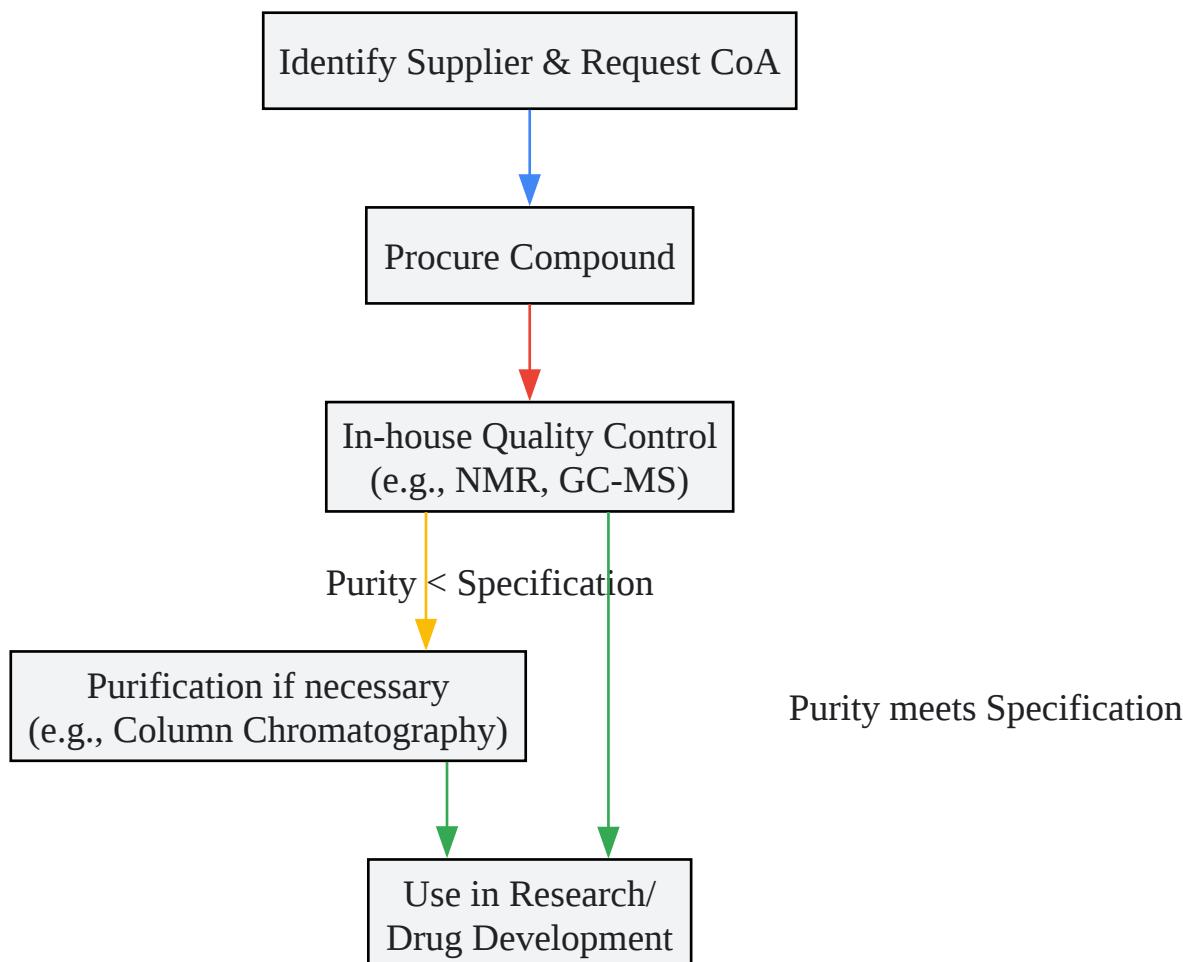

- Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for assessing the purity of **(4-Fluorophenylethynyl)trimethylsilane** and identifying any volatile impurities.^{[7][8]} The mass spectrum will show a characteristic molecular ion peak and fragmentation pattern.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectroscopy are used to confirm the structure of the compound and can also provide information about purity. The ^1H NMR spectrum will show characteristic signals for the trimethylsilyl protons and the aromatic protons.
- Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule, such as the $\text{C}\equiv\text{C}$ triple bond and the Si-C bond.

Visualizations

Synthesis Pathway

The following diagram illustrates the Sonogashira coupling reaction for the synthesis of **(4-Fluorophenylethynyl)trimethylsilane**.



[Click to download full resolution via product page](#)

Caption: Sonogashira coupling for **(4-Fluorophenylethynyl)trimethylsilane** synthesis.

Experimental Workflow

The following diagram outlines the general workflow from sourcing the compound to its use in research.

[Click to download full resolution via product page](#)

Caption: Workflow for sourcing and quality control of the compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. (4-Fluorophenylethynyl)trimethylsilane | C₁₁H₁₃FSi | CID 5102724 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. scbt.com [scbt.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. ijnc.ir [ijnc.ir]
- 7. researchgate.net [researchgate.net]
- 8. Gas chromatography electrospray ionization mass spectrometry analysis of trimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to (4-Fluorophenylethynyl)trimethylsilane: Commercial Availability, Purity, and Synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b161052#commercial-availability-and-purity-of-4-fluorophenylethynyl-trimethylsilane>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com